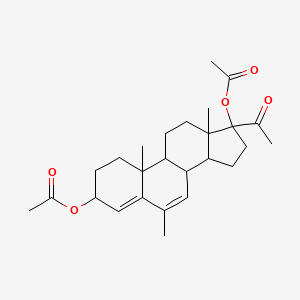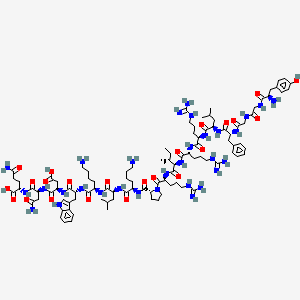![molecular formula C6H8N2S2 B7886890 [6-(Sulfanylmethyl)-4-pyrimidinyl]methyl hydrosulfide](/img/structure/B7886890.png)
[6-(Sulfanylmethyl)-4-pyrimidinyl]methyl hydrosulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-(Sulfanylmethyl)-4-pyrimidinyl]methyl hydrosulfide is an organosulfur compound featuring a pyrimidine ring substituted with sulfanylmethyl and hydrosulfide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Sulfanylmethyl)-4-pyrimidinyl]methyl hydrosulfide typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a halogenated pyrimidine derivative with a thiol reagent under basic conditions. The reaction is often carried out in an aprotic solvent such as dimethylformamide (DMF) to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium complexes may be employed to improve reaction efficiency .
化学反応の分析
Types of Reactions
[6-(Sulfanylmethyl)-4-pyrimidinyl]methyl hydrosulfide undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The hydrosulfide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed in hydrogenation reactions.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, [6-(Sulfanylmethyl)-4-pyrimidinyl]methyl hydrosulfide is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfanylmethyl group can interact with active sites of enzymes, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their antimicrobial and anticancer properties. The ability to modify its structure allows for the design of molecules with specific biological activities .
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its reactivity makes it valuable in the production of various chemical intermediates .
作用機序
The mechanism of action of [6-(Sulfanylmethyl)-4-pyrimidinyl]methyl hydrosulfide involves its interaction with molecular targets such as enzymes and receptors. The sulfanylmethyl group can form covalent bonds with nucleophilic residues in enzyme active sites, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the desired biological effect .
類似化合物との比較
Similar Compounds
Sulfonamides: These compounds also contain sulfur and are known for their antimicrobial properties.
Sulfonimidates: Similar in structure but with different reactivity and applications.
Uniqueness
[6-(Sulfanylmethyl)-4-pyrimidinyl]methyl hydrosulfide is unique due to its combination of a pyrimidine ring and sulfanylmethyl group. This structure allows for specific interactions with biological targets and diverse chemical reactivity, making it a versatile compound in research and industry .
特性
IUPAC Name |
[6-(sulfanylmethyl)pyrimidin-4-yl]methanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S2/c9-2-5-1-6(3-10)8-4-7-5/h1,4,9-10H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZLKWFAODCCRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1CS)CS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1Z)-(3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ylidene)hydrazine](/img/structure/B7886809.png)




![9-[5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7886837.png)








